Methyl 13-cis-Retinoate

Overview

Description

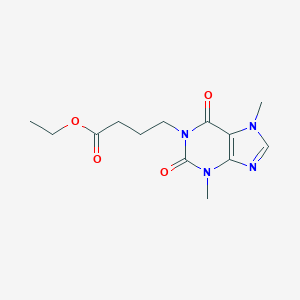

Methyl 13-cis-Retinoate is a derivative of Retinoic Acid . It is a metabolite of Vitamin A and adjusts its functions of cellular growth and differentiation . It is also a retinoic acid metabolite in neuroblastoma .

Molecular Structure Analysis

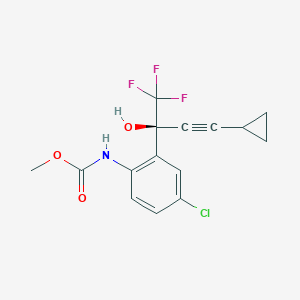

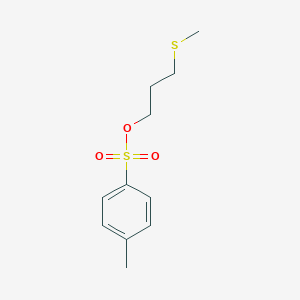

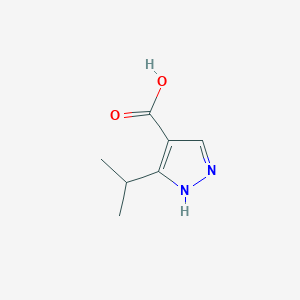

The molecular structure of Methyl 13-cis-Retinoate has been studied using X-ray diffraction techniques . The molecule can be divided into three parts: a trimethylated cyclohexene ring, a conjugated tetraene side chain, and a polar carbon-oxygen functional group .Chemical Reactions Analysis

The triplet-sensitized photooxygenation of Methyl 13-cis-Retinoate has been investigated . One major peroxide product was formed from each retinoid substrate under all conditions investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 13-cis-Retinoate have been reported . For example, the C-13 (methyl) group proton in 13-cis retinoyl glucuronide and 4-oxo-13-cis retinoyl glucuronide show signals at 2.11–2.13 ppm, whereas their all-trans and 9-cis isomers show these signals at 2.33–2.38 ppm .Scientific Research Applications

Therapeutic Applications and Drug Repurposing

Retinoic acid (RA), a key component of Vitamin A, plays pivotal roles in vision, cell proliferation, apoptosis, immune function, and gene regulation . The molecular mechanisms underlying retinoid activity involve binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to transcriptional regulation of target genes . This opens up possibilities for repurposing retinoids to cover a wider spectrum of therapeutic uses .

Treatment of Dermatological Conditions

13-cis-retinoic acid in creams or gels have sometimes been used to treat acne vulgaris . Despite their efficacy in treating dermatological conditions, concerns about toxicity persist, driving the search for safer and more potent retinoids .

Depression-Like Behavior

Chronic administration of 13-cis-retinoic acid to adolescent mice induced depression-like behavior but not anxiety-like behavior . Chronic 13-cis-RA treatment shifted the excitatory-inhibitory balance toward excitation and increased intrinsic excitability . Silencing dentate granule cells (DGCs) could rescue depression-like behavior in chronically 13-cis-RA-treated mice .

Treatment of High-Risk Neuroblastoma

Isotretinoin (13-cis-retinoic acid; 13-cRA) is a differentiation inducer used to treat minimal residual disease after myeloablative therapy for high-risk neuroblastoma . However, more than 40% of children develop recurrent disease during or after 13-cRA treatment . In another study, it was demonstrated that 13cRA has a better antiproliferative effect in -amplified neuroblastoma cells than in -nonamplified neuroblastoma cells .

Safety and Hazards

Future Directions

Retinoids, including Methyl 13-cis-Retinoate, have been extensively studied for their roles in many different aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . Future research may focus on further understanding the biochemistry of retinoids, their mechanisms of action, and their potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of 13-cis Retinoic Acid Methyl Ester are RAR-β and RAR-α receptors . These receptors play a crucial role in mediating the anti-inflammatory and anti-tumor actions of the compound .

Mode of Action

The compound interacts with its targets, the RAR-β and RAR-α receptors, to exert its effects . It has been found to attenuate iNOS expression and activity in cytokine-stimulated murine mesangial cells . This interaction and the resulting changes contribute to its anti-inflammatory and anti-tumor properties .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the metabolism of retinol and retinyl ester . It also plays a role in the formation of the visual chromophore 11-cis-retinal, which must be formed from all-trans-retinyl ester through linked hydrolysis and isomerization reactions catalyzed by the enzyme RPE65 .

Pharmacokinetics

The pharmacokinetics of 13-cis Retinoic Acid Methyl Ester involve absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a modified one-compartment, zero-order absorption model combined with lag time . It has an apparent clearance of 15.9 l h 1, an apparent volume of distribution of 85 l, and an absorption lag time of 40min . There is a large inter-individual variability associated with all these parameters .

Result of Action

The molecular and cellular effects of the compound’s action include anti-inflammatory and anti-tumor effects . It induces mitochondrial membrane permeability transition, observed as swelling and as a decrease in membrane potential, and stimulates the release of cytochrome c, implicating mechanisms through the apoptosis pathway .

Action Environment

The action, efficacy, and stability of 13-cis Retinoic Acid Methyl Ester are influenced by various environmental factors. For instance, degradation and isomerization are minimized by storage under an inert gas such as argon, at < —20 °C in the dark . Furthermore, the compound is unstable to light, oxygen, and heat . Its stability in solution is protected by the presence of antioxidants, such as butylated hydroxytoluene and pyrogallol .

properties

IUPAC Name |

methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-WYSPNRNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-cis Retinoic Acid Methyl Ester | |

CAS RN |

16760-45-5 | |

| Record name | 13-cis-Methyl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016760455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does solvent polarity influence the formation of methyl 13-cis-retinoate during the photoisomerization of methyl all-trans-retinoate?

A1: Research indicates that methyl 13-cis-retinoate formation is significantly influenced by solvent polarity during the photoisomerization of methyl all-trans-retinoate. [, ] In non-polar solvents like heptane, methyl 13-cis-retinoate reaches its maximum concentration after two hours of irradiation. [, ] Interestingly, its concentration then decreases, reaching a level comparable to the maximum concentration observed in polar solvents like dimethyl sulfoxide. [, ] This suggests that while the 13-cis isomer might be favored initially in non-polar environments, prolonged irradiation leads to further isomerization, potentially favoring other isomers.

Q2: Is it possible to control the yield of specific methyl retinoate isomers during photoisomerization?

A2: Yes, the research highlights that manipulating both the solvent and irradiation time allows for control over the yield of desired methyl retinoate isomers. [, ] For instance, if a high yield of methyl 13-cis-retinoate is desired, a non-polar solvent like heptane and a shorter irradiation time of around two hours would be optimal. [, ] Conversely, maximizing methyl 11-cis-retinoate production requires a polar solvent like dimethyl sulfoxide and longer irradiation times. [, ] These findings highlight the importance of carefully selecting reaction conditions to achieve desired isomeric ratios.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B20149.png)